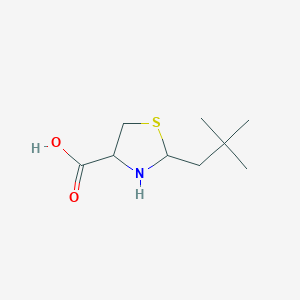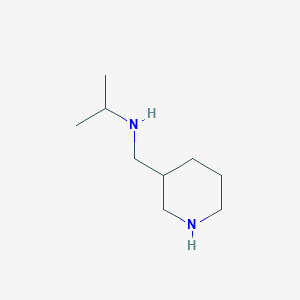
N-(Piperidin-3-ylmethyl)propan-2-amine
Vue d'ensemble
Description
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The condensation of amines with either aldehydes or ketones and the further reduction of the imine group, also known as reductive amination, is one of the commonly used methods of C-N bond formation .Molecular Structure Analysis
The molecular formula of “N-(Piperidin-3-ylmethyl)propan-2-amine” is C9H20N2 . The InChI code is 1S/C9H14N2/c1-8(2)11-7-9-4-3-5-10-6-9/h3-6,8,11H,7H2,1-2H3 .Chemical Reactions Analysis
Piperidine derivatives are utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .Applications De Recherche Scientifique
Crystal Structure Analysis
The compound N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, related to N-(Piperidin-3-ylmethyl)propan-2-amine, has been structurally analyzed. It crystallizes in a monoclinic form with the benzothiazol and imidazol rings being planar and the piperidin ring adopting a chair conformation (Ö. Yıldırım et al., 2006).
Chemical Synthesis and Characterization
A study on the synthesis of 2-(piperidine-1-ylmethyl)cyclohexanamine structure, which is related to N-(Piperidin-3-ylmethyl)propan-2-amine, utilized Mannich reaction and oxime protected compounds. The structures were characterized using NMR, FT-IR, and mass spectroscopy, and thermodynamic parameters were calculated (Taheri et al., 2012).
Piperidine Activation and Reaction Products
Research on the chemical activation of piperidine by formaldehyde revealed that it forms Maillard reaction products. It interacts with glucose/lysine model systems to form compounds such as 3-(piperidin-1-yl)propanal, demonstrating piperidine's reactivity in complex chemical environments (Nikolov & Yaylayan, 2010).
Synthesis of Functionalized Piperidines
A study highlighted the Zn(II)-catalyzed synthesis of piperidines from propargyl amines and cyclopropanes. This research is significant in the context of synthesizing highly functionalized piperidines, a class to which N-(Piperidin-3-ylmethyl)propan-2-amine belongs (Lebold et al., 2009).
Biomimetic Iron(III) Complexes
Iron(III) complexes with N3O and N3O2 donor ligands, including piperidine derivatives, have been studied as functional models for intradiol-cleaving catechol dioxygenases. These studies contribute to understanding the role of piperidine-containing compounds in biomimetic applications (Sundaravel et al., 2011).
Novel Pharmaceutical Intermediate Synthesis
A novel synthetic route to N-(piperidin-4-yl)-1,3-dihydroindol-2-one, an important pharmaceutical intermediate, was developed. This highlights the role of piperidine derivatives in pharmaceutical synthesis (Hoogenband et al., 2004).
GPR119 Agonists Development
In the development of GPR119 agonists, a series of N-(Piperidin-4-yl)-N-(trifluoromethyl)pyrimidin-4-amine derivatives were synthesized and evaluated. These findings show the therapeutic potential of such compounds in metabolic disorders (Kubo et al., 2021).
Virtual Screening for Breast Tumor Treatment
A study on virtual screening targeting the urokinase receptor for breast tumor metastasis involved piperidine derivatives. It highlights the potential of such compounds in cancer research (Wang et al., 2011).
LDL Receptor Upregulation
Research on N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4- carboxamide, a piperidine derivative, demonstrated its role as an upregulator of the LDL receptor. This has implications for cholesterol management (Ito et al., 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-(piperidin-3-ylmethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-8(2)11-7-9-4-3-5-10-6-9/h8-11H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFVUEAMGPGPTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672554 | |
| Record name | N-[(Piperidin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Piperidin-3-ylmethyl)propan-2-amine | |
CAS RN |
33037-69-3 | |
| Record name | N-[(Piperidin-3-yl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



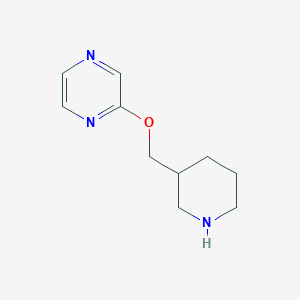
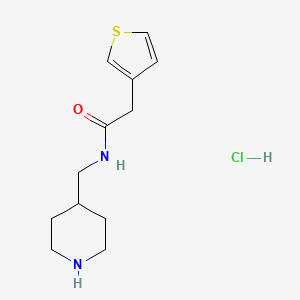
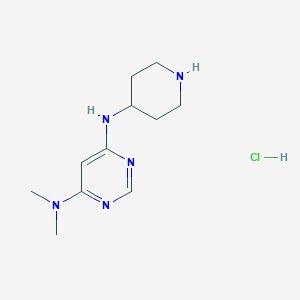
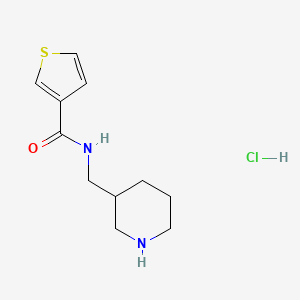


![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)
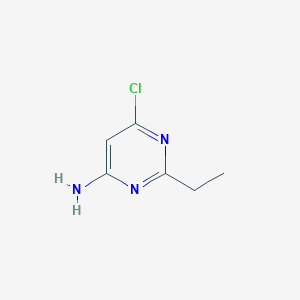
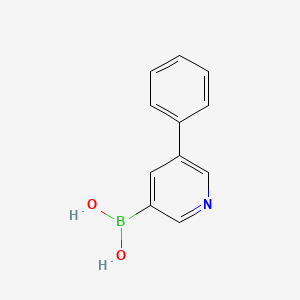
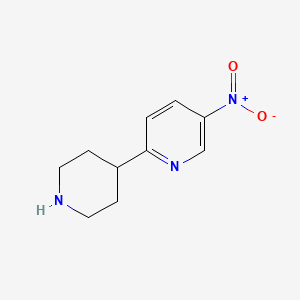
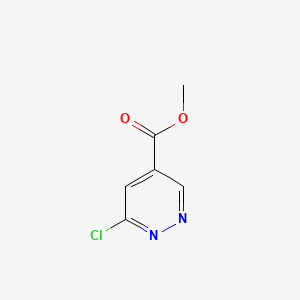
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1418825.png)
